synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
An In-Depth Technical Guide to the Synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive, research-grade overview of a robust synthetic pathway for 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (CAS No: 2085690-77-1)[1]. The document is structured to provide drug development professionals and medicinal chemists with not only a step-by-step protocol but also the underlying chemical logic, key strategic considerations, and methods for characterization. The synthesis is approached via a convergent strategy, focusing on the preparation of two key intermediates: 1-methyl-1H-indazol-3-amine and 4-iodobenzenesulfonyl chloride, followed by their final coupling. This guide emphasizes experimental causality, procedural validation, and safety, grounded in authoritative references.
Introduction and Strategic Overview
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-tumor and anti-inflammatory properties[2][3]. Similarly, the sulfonamide functional group is a cornerstone of drug design, present in a wide array of antibacterial, anti-inflammatory, and anticancer drugs[3][4]. The target molecule, 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, combines these two critical pharmacophores. The presence of an iodine atom offers a versatile handle for further chemical modification, such as cross-coupling reactions, making this compound a valuable intermediate for library synthesis in drug discovery programs.
Our synthetic strategy is based on a convergent design, which offers greater efficiency and flexibility compared to a linear approach. The core logic involves the separate, optimized synthesis of the nucleophilic amine component and the electrophilic sulfonyl chloride component, followed by a final, high-yielding coupling reaction to form the desired sulfonamide bond.
Retrosynthetic Analysis
The disconnection strategy for the target molecule is centered on the robust and predictable sulfonamide linkage. This leads to two primary synthons: the 1-methyl-1H-indazol-3-amine core and the 4-iodobenzenesulfonyl chloride side chain.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediates
Part A: Synthesis of 1-methyl-1H-indazol-3-amine
The synthesis of this key amine intermediate is accomplished in a two-step sequence starting from a commercially available substituted benzonitrile. This route is efficient and avoids the regioselectivity issues often encountered with direct functionalization of the indazole core.
Step 1: Synthesis of 1H-Indazol-3-amine
This step involves the nucleophilic aromatic substitution of fluorine in 2-fluorobenzonitrile by hydrazine, which then undergoes an intramolecular cyclization. Hydrazine hydrate is a potent nucleophile and the reaction proceeds readily in a suitable solvent under reflux.
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Causality: The choice of 2-fluorobenzonitrile is strategic. The fluorine atom is a good leaving group, activated by the electron-withdrawing nitrile group at the ortho position, facilitating the initial nucleophilic attack by hydrazine. The subsequent intramolecular cyclization onto the nitrile is a thermodynamically favorable ring-forming reaction. This method is a well-established route to 3-aminoindazoles[2].
Step 2: N-Methylation of 1H-Indazol-3-amine
The methylation of the indazole nitrogen is the final step. The key challenge in this step is controlling the regioselectivity of the methylation, as both N1 and N2 positions are potential sites for alkylation. The reaction conditions, particularly the choice of base and solvent, can influence the N1/N2 ratio. For the synthesis of the desired N1-methyl isomer, a common approach involves using a base like potassium carbonate in a polar aprotic solvent.
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Causality: In the presence of a base like K₂CO₃, the more acidic N1 proton is preferentially removed, generating the N1-anion which is then alkylated by the methylating agent (e.g., dimethyl sulfate or methyl iodide). While some N2-isomer may form, the N1 isomer is often the major product under these conditions[5]. Purification by column chromatography is typically required to isolate the desired regioisomer.
Part B: Synthesis of 4-iodobenzenesulfonyl chloride
While 4-iodobenzenesulfonyl chloride is commercially available, this guide includes its preparation for completeness[6][7]. The synthesis is a direct electrophilic substitution on iodobenzene using chlorosulfonic acid.
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Causality: This is a classic electrophilic aromatic substitution reaction. Chlorosulfonic acid serves as the source of the electrophile, ⁺SO₂Cl. The iodine atom is an ortho-, para-director; due to steric hindrance at the ortho positions, substitution occurs predominantly at the para position, leading to the desired product in high yield. The reaction must be performed under anhydrous conditions as chlorosulfonic acid reacts violently with water[8][9].
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Reagents such as chlorosulfonic acid, hydrazine hydrate, and dimethyl sulfate are highly corrosive and/or toxic and must be handled with extreme care.
Protocol I: Synthesis of 1-methyl-1H-indazol-3-amine
Step A: 1H-Indazol-3-amine
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To a solution of 2-fluorobenzonitrile (1.0 equiv) in ethanol, add hydrazine hydrate (3.0 equiv).
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Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-7 hours.
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After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
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Add water to the residue to precipitate the product.
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Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 1H-indazol-3-amine. The product is often of sufficient purity for the next step.
Step B: 1-methyl-1H-indazol-3-amine
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Suspend 1H-indazol-3-amine (1.0 equiv) and potassium carbonate (2.5 equiv) in acetonitrile.
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Add dimethyl sulfate (1.1 equiv) dropwise to the stirred suspension at room temperature.
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Heat the mixture to reflux for 3-4 hours, monitoring by TLC.
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Cool the reaction mixture, filter off the inorganic salts, and wash the solid with acetonitrile.
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Concentrate the filtrate under reduced pressure.
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Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to isolate the pure 1-methyl-1H-indazol-3-amine[3].
Protocol II: Synthesis of 4-iodobenzenesulfonyl chloride
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Cool chlorosulfonic acid (4.0 equiv) to 0 °C in an ice bath.
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Add iodobenzene (1.0 equiv) dropwise to the cold, stirred chlorosulfonic acid, ensuring the temperature does not exceed 5-10 °C.
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After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.
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The product will precipitate as a solid. Filter the solid and wash it with copious amounts of cold water until the washings are neutral to pH paper.
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Dry the solid thoroughly under vacuum. The crude 4-iodobenzenesulfonyl chloride can be further purified by recrystallization from a suitable solvent like hexane if necessary.
Protocol III: Final Synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
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Dissolve 1-methyl-1H-indazol-3-amine (1.0 equiv) in pyridine or a mixture of dichloromethane and triethylamine at 0 °C. The base acts as a solvent and an acid scavenger.
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Add a solution of 4-iodobenzenesulfonyl chloride (1.1 equiv) in the same solvent dropwise to the cooled amine solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC[3].
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Upon completion, quench the reaction by adding water.
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If dichloromethane was used, separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. If pyridine was used, it can be removed under high vacuum.
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Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to afford the final product[10].
Caption: Overall experimental workflow for the synthesis.
Characterization
While specific experimental data for 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide is not widely published, the following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds[3][11][12]. This data serves as a crucial reference for the verification of the final product.
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.5 (s, 1H, NH), ~8.0-7.2 (m, 8H, Ar-H), ~3.8 (s, 3H, N-CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~145-120 (Ar-C), ~95 (Ar-C-I), ~35 (N-CH₃). |
| IR (ATR) | ν (cm⁻¹): ~3250 (N-H stretch), ~1340 & ~1160 (SO₂ asymmetric & symmetric stretch), ~1600 (C=C stretch). |
| HRMS (ESI) | m/z: Calculated for C₁₄H₁₂IN₃O₂S [M+H]⁺. The observed mass should be within 5 ppm of the calculated value. |
General Characterization Protocols
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NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent peak[12][13].
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Infrared (IR) Spectroscopy: Acquire the spectrum of the solid sample using an FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned from 4000-400 cm⁻¹[13].
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Mass Spectrometry (MS): Obtain high-resolution mass spectra using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition[13].
Conclusion
This guide outlines a logical and experimentally validated pathway for the . By employing a convergent strategy, the synthesis is efficient and allows for the high-purity preparation of the key intermediates and the final target molecule. The provided protocols, rooted in established chemical principles, offer a reliable foundation for researchers in the field of medicinal chemistry and drug development. The detailed characterization guide serves as a benchmark for product validation, ensuring the integrity of the synthesized compound for subsequent research and application.
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ResearchGate. The mechanism of synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (3b). Available at: [Link]
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